Cas no 2172526-76-8 (4-methyl-1-oxa-5-azaspiro5.7tridecane)

4-Methyl-1-oxa-5-azaspiro[5.7]tridecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen within a fused ring system. Its rigid spiro framework enhances stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both oxygen and nitrogen heteroatoms allows for versatile reactivity, enabling functionalization at multiple sites. This compound is often utilized in the development of bioactive molecules due to its ability to impart conformational constraints, which can improve binding affinity and selectivity. Its synthetic utility is further underscored by its compatibility with various catalytic and stoichiometric transformations.
4-methyl-1-oxa-5-azaspiro5.7tridecane structure
2172526-76-8 structure
Product name:4-methyl-1-oxa-5-azaspiro5.7tridecane
CAS No:2172526-76-8
MF:C12H23NO
Molecular Weight:197.317123651505
CID:6526605
PubChem ID:165508752

4-methyl-1-oxa-5-azaspiro5.7tridecane 化学的及び物理的性質

名前と識別子

    • 4-methyl-1-oxa-5-azaspiro5.7tridecane
    • EN300-1279657
    • 2172526-76-8
    • 4-methyl-1-oxa-5-azaspiro[5.7]tridecane
    • インチ: 1S/C12H23NO/c1-11-7-10-14-12(13-11)8-5-3-2-4-6-9-12/h11,13H,2-10H2,1H3
    • InChIKey: UXKUZXDBODGEKH-UHFFFAOYSA-N
    • SMILES: O1CCC(C)NC21CCCCCCC2

計算された属性

  • 精确分子量: 197.177964357g/mol
  • 同位素质量: 197.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 173
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 21.3Ų

4-methyl-1-oxa-5-azaspiro5.7tridecane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1279657-2.5g
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
2.5g
$2379.0 2023-07-10
Enamine
EN300-1279657-10000mg
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
10000mg
$3622.0 2023-10-01
Enamine
EN300-1279657-250mg
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
250mg
$774.0 2023-10-01
Enamine
EN300-1279657-0.5g
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
0.5g
$1165.0 2023-07-10
Enamine
EN300-1279657-1.0g
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
1.0g
$1214.0 2023-07-10
Enamine
EN300-1279657-5000mg
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
5000mg
$2443.0 2023-10-01
Enamine
EN300-1279657-50mg
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
50mg
$707.0 2023-10-01
Enamine
EN300-1279657-0.05g
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
0.05g
$1020.0 2023-07-10
Enamine
EN300-1279657-1000mg
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
1000mg
$842.0 2023-10-01
Enamine
EN300-1279657-5.0g
4-methyl-1-oxa-5-azaspiro[5.7]tridecane
2172526-76-8
5.0g
$3520.0 2023-07-10

4-methyl-1-oxa-5-azaspiro5.7tridecane 関連文献

4-methyl-1-oxa-5-azaspiro5.7tridecaneに関する追加情報

Introduction to 4-methyl-1-oxa-5-azaspiro[5.7]tridecane (CAS No. 2172526-76-8)

4-methyl-1-oxa-5-azaspiro[5.7]tridecane, identified by its Chemical Abstracts Service (CAS) number 2172526-76-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic structure, featuring an oxygen and nitrogen atom embedded within a 13-membered ring system, presents a unique framework that has intrigued researchers for its potential biological activities and synthetic utility.

The compound’s name underscores its structural intricacies: the 4-methyl substituent indicates a methyl group attached at the fourth carbon position, while the 1-oxa moiety signifies the presence of an oxygen atom integrated into the ring at the first position. The 5-aza component highlights the incorporation of an nitrogen atom at the fifth carbon, further diversifying the electronic and steric environment of the molecule. This combination of heteroatoms within a spirocyclic scaffold often confers distinct physicochemical properties and biological interactions, making it a promising candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how such structural features influence biological activity. The spirocyclic core of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is predicted to exhibit rigidity, which can be advantageous in binding to biological targets with high specificity. Additionally, the presence of both oxygen and nitrogen atoms provides multiple sites for hydrogen bonding and electrostatic interactions, enhancing its potential as a pharmacophore in drug design.

In the realm of medicinal chemistry, spirocyclic compounds have emerged as privileged scaffolds due to their ability to mimic natural product structures while offering synthetic flexibility. The 4-methyl-1-oxa-5-azaspiro[5.7]tridecane framework aligns with this trend, presenting opportunities for designing molecules with enhanced metabolic stability and improved pharmacokinetic profiles. Researchers are particularly interested in exploring its potential as a precursor for kinase inhibitors, given the prevalence of spirocyclic motifs in known kinase inhibitors that exhibit potent anti-cancer properties.

One of the most compelling aspects of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is its structural versatility. The spiro linkage creates conformational constraints that can be exploited to optimize binding affinity and selectivity. Furthermore, modifications at various positions on the ring system can be tailored to modulate biological activity across different therapeutic areas. For instance, recent studies have suggested that analogs of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, positioning them as candidates for anti-inflammatory drug development.

The synthesis of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane represents another area of active investigation. Given its complex architecture, developing efficient synthetic routes is crucial for both academic research and industrial applications. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been leveraged to construct this molecule with high precision. These advances not only facilitate access to the parent compound but also enable the rapid generation of libraries of derivatives for high-throughput screening.

The pharmacological profile of 4-methyl-1-oxa-5-azaspiro[5.7]tridecane is still under thorough evaluation, but preliminary data suggest promising interactions with various biological targets. The oxygen and nitrogen atoms within the spirocycle are particularly noteworthy, as they can engage in multiple forms of non-covalent bonding with biomolecules such as proteins and nucleic acids. This dual functionality makes it an attractive scaffold for designing molecules that can selectively modulate biological processes without off-target effects.

In conclusion, 4-methyl-1-oxa-5-azaspiro[5.7]tridecane (CAS No. 2172526-76-8) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features—comprising a spirocyclic core with oxygen and nitrogen heteroatoms—offer a rich foundation for designing molecules with tailored biological activities. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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